Product packaging for 8E-heptadecenoic acid(Cat. No.:CAS No. 1975-86-6)

8E-heptadecenoic acid

Cat. No.: B163101
CAS No.: 1975-86-6
M. Wt: 268.4 g/mol
InChI Key: ZBIGLIMGCLJKHN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Definition and Nomenclature of 8E-Heptadecenoic Acid [(E)-heptadec-8-enoic acid]

This compound is a long-chain fatty acid characterized by a 17-carbon backbone. nih.gov Its defining feature is a single double bond located between the eighth and ninth carbon atoms. The "8E" designation in its nomenclature specifies the location and stereochemistry of this double bond. The '8' indicates the position of the double bond starting from the carboxyl end, and the '(E)' (from the German entgegen, meaning "opposite") signifies that the adjacent carbon chains are on opposite sides of the double bond, resulting in a trans configuration.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-heptadec-8-enoic acid. nih.govebi.ac.uk It belongs to the class of organic compounds known as long-chain fatty acids, which are defined as fatty acids with an aliphatic tail containing between 13 and 21 carbon atoms. umaryland.edufoodb.ca

Below is a summary of its key chemical identifiers and properties.

PropertyValue
Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol nih.gov
IUPAC Name (E)-heptadec-8-enoic acid nih.govebi.ac.uk
Synonyms 8-Heptadecenoic acid, (8E)- chemicalbook.com
CAS Number 69695-25-6 nih.gov
Chemical Class Long-Chain Fatty Acid, Unsaturated Fatty Acid nih.govumaryland.edu

Significance within the Odd-Chain Unsaturated Fatty Acid Landscape

Fatty acids are broadly classified by the number of carbon atoms in their aliphatic chain. The vast majority found in nature are even-chain fatty acids, such as palmitic acid (C16) and stearic acid (C18). wikipedia.org Odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are significantly less common. aocs.org Heptadecanoic acid (C17:0), the saturated counterpart to this compound, is a well-known OCFA found in trace amounts in dairy products and ruminant fats. atamankimya.comcreative-proteomics.com

The primary significance of OCFAs lies in their distinct metabolic pathway. wikipedia.org During beta-oxidation, even-chain fatty acids are broken down exclusively into acetyl-CoA units. ourbiochemistry.com In contrast, the final cycle of beta-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.orgourbiochemistry.com This propionyl-CoA can be converted into succinyl-CoA, an intermediate of the citric acid cycle, making OCFAs the only type of fatty acid that is glucogenic in animals. ourbiochemistry.com

While saturated OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been studied as biomarkers for dietary fat intake and are associated with various health outcomes, the roles of odd-chain unsaturated fatty acids are less defined. nih.govnih.gov this compound, as a C17:1 fatty acid, occupies a unique position, combining the unusual carbon number with the structural and functional implications of a trans double bond. Its presence and metabolic fate are subjects of increasing importance as analytical techniques in lipidomics become more sophisticated.

Current Research Trajectories in this compound Studies

Direct research focused specifically on this compound is still in its early stages. However, broader trends in lipid research highlight several potential avenues for future investigation. The study of heptadecanoids—bioactive lipids derived from heptadecanoic acid—is a growing field, with interest in their roles in cell signaling, inflammation, and metabolism. creative-proteomics.comlipotype.com

Current research trajectories relevant to this molecule include:

Biomarker Discovery: Saturated OCFAs are established biomarkers for dairy consumption. foodb.ca Advanced lipidomic analyses are beginning to explore whether specific unsaturated OCFAs, including various isomers of heptadecenoic acid, could serve as more specific biomarkers for particular diets, metabolic states, or diseases. lipotype.com

Biological Activity of Isomers: Research is increasingly demonstrating that the position and configuration (cis/trans) of double bonds in fatty acids can dramatically alter their biological function. mdpi.comresearchgate.net For example, studies on other isomers, such as (Z)-9-heptadecenoic acid, have noted potential antifungal properties. researchgate.net A study on non-small-cell lung cancer cells observed that treatment with saturated heptadecanoic acid (C17:0) led to an increase in cellular 10-cis-heptadecenoic acid (C17:1), suggesting endogenous conversion and potential relevance in cancer cell lipid metabolism. spandidos-publications.com These findings suggest that this compound may also possess unique biological activities that warrant investigation.

Microbial and Natural Product Origins: Odd-chain fatty acids can be synthesized by certain bacteria and are found in various natural sources. This compound has been reported in the fungus Monascus purpureus. nih.gov Exploring the biosynthesis and occurrence of this specific isomer in different organisms is a key area for future research to understand its ecological and potential physiological roles.

The advancement of high-resolution analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for distinguishing between fatty acid isomers and accurately quantifying low-abundance lipids like this compound, paving the way for a clearer understanding of its significance in biochemistry and human health. jsbms.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B163101 8E-heptadecenoic acid CAS No. 1975-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1975-86-6

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

(E)-heptadec-8-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9+

InChI Key

ZBIGLIMGCLJKHN-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 8e Heptadecenoic Acid and Associated Derivatives

Enzymatic Mechanisms of Unsaturated Fatty Acid Synthesis

The creation of unsaturated fatty acids, including 8E-heptadecenoic acid, is a fundamental biological process governed by specific enzymatic activities. These reactions introduce double bonds into the fatty acid carbon chain, a critical feature for the structure and function of biological membranes. wikipedia.orgtandfonline.com

Dehydrogenation and Desaturation Processes

The introduction of a double bond into a saturated fatty acid is achieved through dehydrogenation, a reaction catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.orggsartor.org These enzymes are responsible for the O2-dependent dehydrogenation of unactivated methylene (B1212753) groups in the fatty acyl chain. gsartor.org The process is a type of oxidative dehydrogenation, requiring molecular oxygen. wikipedia.orggsartor.org

Fatty acid desaturases are categorized based on the position where they introduce the double bond. For instance, a Δ9-desaturase creates a double bond between the ninth and tenth carbon atoms from the carboxyl end of the fatty acid. wikipedia.org These enzymes typically contain a diiron active site and are often membrane-bound. wikipedia.orgnih.gov The reaction mechanism involves the activation of molecular oxygen at this diiron center, facilitating the abstraction of hydrogen atoms from the fatty acid chain to form a cis double bond. nih.govnih.gov

There are two primary pathways for the synthesis of unsaturated fatty acids in bacteria: an oxygen-dependent and an oxygen-independent pathway. nih.govnih.gov The oxygen-dependent pathway directly utilizes desaturases to introduce double bonds into saturated fatty acyl chains. nih.govnih.gov In contrast, the oxygen-independent pathway, often found in anaerobic bacteria, introduces the double bond during the fatty acid elongation cycle through an isomerization reaction. nih.govwikipedia.org

Elongation Systems Utilizing Odd-Carbon Precursors (e.g., Propionyl-CoA as primer)

The biosynthesis of odd-chain fatty acids, such as heptadecanoic acid (the saturated precursor to heptadecenoic acid), relies on the use of an odd-carbon primer, typically propionyl-CoA, instead of the usual acetyl-CoA. pnas.orgbyjus.compnas.org In standard fatty acid synthesis, which produces even-chain fatty acids, the process begins with the condensation of acetyl-CoA and malonyl-CoA. frontiersin.org For odd-chain fatty acids, the initial step involves the condensation of propionyl-CoA with malonyl-CoA. pnas.orgpnas.org

This initial condensation is followed by successive rounds of elongation, where two-carbon units from malonyl-CoA are added to the growing acyl chain. pnas.orgbookdown.org These reactions are carried out by the fatty acid synthase (FAS) complex. byjus.comfrontiersin.org The elongation process can occur in both the mitochondria and the endoplasmic reticulum, with the latter involving the condensation of malonyl-CoA with an acyl-CoA. bookdown.org The production of odd-chain fatty acids has been demonstrated in engineered E. coli by supplementing the culture with propionate (B1217596), which is converted to propionyl-CoA. pnas.orgpnas.org

Specific Biosynthetic Routes to Heptadecenoic Acid Isomers in Microorganisms

Microorganisms, including fungi and bacteria, are capable of producing a variety of fatty acids, including isomers of heptadecenoic acid. nih.govnih.gov The specific isomer produced often depends on the organism and the biosynthetic pathway employed.

Fungal and Bacterial Biosynthesis

Certain fungi and bacteria are known to synthesize heptadecenoic acid isomers. For instance, Monascus purpureus, a type of mold, has been reported to contain this compound. nih.gov The biocontrol agent Pseudozyma flocculosa, a yeast-like fungus, produces cis-9-heptadecenoic acid, which exhibits antifungal properties. asm.org

The biosynthesis of these fatty acids in microorganisms generally follows the principles of fatty acid synthesis, where the chain length and degree of unsaturation are determined by the specific enzymes present in the organism. nih.gov The production of odd-chain fatty acids in these organisms is often linked to the availability of propionyl-CoA as a primer. nih.gov

Engineered Yeast Strains for Targeted Production (e.g., Yarrowia lipolytica for cis-9-heptadecenoic acid)

The oleaginous yeast Yarrowia lipolytica has emerged as a promising candidate for the microbial production of odd-chain fatty acids, including cis-9-heptadecenoic acid. nih.govmdpi.com This yeast can be genetically engineered to enhance the production of these valuable compounds. mdpi.comresearchgate.net

Strategies to improve the yield of cis-9-heptadecenoic acid in Y. lipolytica include:

Metabolic Engineering: Modifying metabolic pathways to increase the intracellular pool of propionyl-CoA, the precursor for odd-chain fatty acids. frontiersin.org This can involve inactivating competing pathways that consume propionyl-CoA. nih.gov

Gene Overexpression: Increasing the expression of genes involved in fatty acid synthesis and desaturation, such as the Δ9 fatty acid desaturase (YlOLE1) and diacylglycerol O-acyltransferase 2 (YlDGA2). researchgate.net

Optimization of Fermentation Conditions: Fine-tuning the composition of the growth medium, including the concentrations of carbon sources like sucrose (B13894) and glycerol, as well as precursors like sodium propionate and sodium acetate (B1210297), can significantly impact the production of specific fatty acids. mdpi.comresearchgate.net

Through these engineering and optimization strategies, researchers have successfully increased the production of cis-9-heptadecenoic acid in Y. lipolytica, demonstrating the potential for industrial-scale production of this and other odd-chain fatty acids. nih.govmdpi.commdpi.com

Biotransformation and Derivatization of 8-Heptadecenoic Acid Backbones

Once synthesized, the 8-heptadecenoic acid backbone can undergo further enzymatic modifications, or biotransformations, to produce a variety of derivatives. These reactions are part of the broader field of lipid metabolism and can lead to compounds with diverse biological activities. smolecule.comfoodb.ca

The double bond in this compound makes it susceptible to several types of chemical reactions, including hydrogenation, oxidation, and esterification. smolecule.com Biotransformation processes can mimic these reactions, utilizing enzymes to carry them out under biological conditions. For example, enzymes can catalyze the addition of functional groups to the fatty acid chain, leading to the formation of hydroxylated or epoxidized derivatives. acs.org

In some cases, the fatty acid itself can be incorporated into more complex lipids, such as phospholipids (B1166683) or triacylglycerols, which are essential components of cell membranes and energy storage molecules, respectively. byjus.comwikipedia.org The study of these biotransformation pathways is crucial for understanding the full range of biological roles that 8-heptadecenoic acid and its derivatives may play.

Research Findings on Heptadecenoic Acid Production in Yarrowia lipolytica

Engineered Strain/ConditionKey Genetic Modification/ConditionMajor Odd-Chain Fatty Acid ProducedReported Titer/ContentReference
Engineered Y. lipolyticaOptimized fermentation with sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract.cis-9-Heptadecenoic acid (C17:1)0.82 ± 0.01 g/L of culture medium mdpi.com
Y. lipolytica JMY3350Inactivation of 2-methyl-citrate dehydratase (∆phd1)Heptadecenoic acid (C17:1)35.56% of total lipids nih.gov
Engineered Y. lipolyticaOverexpression of YlOLE1 and YlDGA2, optimized sodium propionate and acetate concentrations.cis-9-Heptadecenoic acid (C17:1)45.56% ± 1.29 of total lipids researchgate.net
Engineered Y. lipolytica (Obese LP strain)Inhibition of precursor catabolic pathway, boosting precursor pools.Heptadecenoic acid (C17:1)~35% of total lipids nih.gov
Genetically modified Y. lipolyticaFermentation on sugar beet molasses and crude glycerol.cis-9-Heptadecenoic acid (C17:1)1.37 ± 0.02 g/L of culture medium mdpi.com

Formation of Epoxy-hydroxy Fatty Acid Compounds (e.g., 11,12-Epoxy-10-hydroxy-8-heptadecenoic acid)

The formation of complex fatty acid derivatives, such as epoxy-hydroxy compounds, often arises from the oxidation of polyunsaturated fatty acids. These reactions can be enzymatic or non-enzymatic and lead to a variety of oxygenated metabolites. In the context of C17 fatty acids, specific derivatives like trihydroxyheptadecenoic acids are thought to be formed through intermediate compounds that include epoxy-hydroxy structures. researchgate.net

The general pathway for the formation of epoxy, keto, and hydroxy fatty acids involves the initial formation of hydroperoxides from unsaturated fatty acids. aocs.org These hydroperoxides are unstable and can decompose, particularly at higher temperatures, to yield alkoxyl radicals. aocs.org These radicals are highly reactive and can participate in further reactions to produce more stable compounds. For instance, a hydroxy-acid can be formed when an alkoxyl radical abstracts a hydrogen atom. aocs.org

In a more specific pathway, it is proposed that trihydroxyheptadecenoic acids are formed from the conversion of 12-hydroperoxy-8,10-heptadecadienoic acid into epoxyhydroxy intermediates. researchgate.net Research has also identified the formation of 12-epoxy-10-hydroxy-8-heptadecenoic acid by vascular tissues like the aorta. dntb.gov.ua This suggests a biological pathway where an epoxy group is introduced across one double bond and a hydroxyl group is added at another position, leading to the formation of a stable epoxy-hydroxy fatty acid derivative.

Cellular Accumulation of Heptadecenoic Acid Isomers via Metabolic Pathways (e.g., 10-cis-heptadecenoic acid accumulation)

The cellular fatty acid profile can be altered by the introduction of exogenous fatty acids, leading to the accumulation of specific isomers through metabolic processing. A notable example is the accumulation of 10-cis-heptadecenoic acid (C17:1) in non-small-cell lung cancer (NSCLC) cells following treatment with heptadecanoic acid (C17:0). spandidos-publications.comnih.gov

Research has demonstrated that when NSCLC cell lines (PC-9 and gefitinib-resistant PC-9/GR) are exposed to heptadecanoic acid, there is a significant increase in the intracellular content of 10-cis-heptadecenoic acid. spandidos-publications.com This suggests that the saturated C17:0 is metabolized by the cells, likely through a desaturation process, to introduce a double bond, resulting in the C17:1 isomer. The concentration of the accumulated 10-cis-heptadecenoic acid was observed to be higher in the cancer cell lines compared to normal human bronchial epithelioid (HBE) cells under the same conditions. spandidos-publications.com

The table below summarizes the observed changes in fatty acid composition in response to heptadecanoic acid treatment in different cell lines, as analyzed by gas chromatography-mass spectrometry (GC-MS). spandidos-publications.com

Table 1: Cellular Accumulation of 10-cis-heptadecenoic acid

Cell Line Treatment Key Finding Citation
PC-9 (NSCLC) Heptadecanoic acid (C17:0) Increased content of 10-cis-heptadecenoic acid (C17:1). spandidos-publications.com
PC-9/GR (Gefitinib-Resistant NSCLC) Heptadecanoic acid (C17:0) Increased content of 10-cis-heptadecenoic acid (C17:1). spandidos-publications.com

This metabolic conversion and subsequent accumulation highlight a specific pathway within these cells that processes odd-chain saturated fatty acids into their monounsaturated counterparts. In other biological systems, such as the oleaginous yeast Yarrowia lipolytica, metabolic engineering has been employed to produce odd-chain fatty acids, including heptadecenoic acid, by providing precursors like propionate. frontiersin.orgmdpi.com This demonstrates that the biosynthesis and accumulation of specific heptadecenoic acid isomers can be achieved through defined metabolic routes.

Advanced Analytical Methodologies for Detection and Quantification of 8e Heptadecenoic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of fatty acids, allowing for the separation of complex mixtures into individual components. The choice of technique often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. oup.com To make fatty acids amenable to GC analysis, they are typically converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This derivatization is essential because the high polarity of free fatty acids can lead to poor chromatographic performance and peak shape. oup.comsigmaaldrich.com

The separation of FAMEs in GC is achieved on a capillary column, often with a polar stationary phase, which allows for the resolution of fatty acids based on chain length, degree of unsaturation, and in some cases, the position and geometry of double bonds. researchgate.netcustoms.go.jp Highly polar 100-meter cyanopropyl siloxane columns are recommended for the detailed separation of geometric fatty acid isomers. researchgate.net Following separation by GC, the FAMEs are introduced into the mass spectrometer, which provides structural information based on their mass-to-charge ratio and fragmentation patterns, enabling the identification of specific isomers like 8E-heptadecenoic acid. oup.com The use of GC-MS has been pivotal in the fatty acid profiling of various samples, from marine organisms to clinical specimens. oup.comijastnet.com

Heptadecanoic acid methyl ester, the derivative of the saturated counterpart of this compound, is often used as an internal standard in GC-MS quantification of FAMEs in biological samples like human plasma. caymanchem.com

Table 1: Selected Applications of GC-MS in Fatty Acid Analysis

Application AreaKey FindingsReference
Human Milk LipidsIdentification and quantification of various C16:1 and C17:1 positional isomers. researchgate.net
Marine OrganismsDetermination of fatty acid composition and discovery of new fatty acids. oup.com
Edible OilsAnalysis of FAMEs to assess quality and detect adulteration. labrulez.com
Clinical DiagnosisProfiling of fatty acids in biological samples for disease investigation. semanticscholar.org

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. nih.govnih.gov A significant advantage of HPLC-HRMS is that it often does not require derivatization, allowing for the direct analysis of free fatty acids. nih.govwaters.com This avoids potential artifacts and complexities associated with the derivatization process. waters.com

HPLC-HRMS methods provide high sensitivity and selectivity, enabling the simultaneous determination of a wide range of fatty acids in a single run. nih.gov The high mass accuracy of HRMS is particularly valuable for the unambiguous identification of compounds in complex matrices. mdpi.com This technique has been successfully applied to the analysis of free fatty acids in milk, royal jelly, and for creating fatty acid profiles in various biological samples. nih.govmdpi.comcreative-proteomics.com For instance, an HPLC-HRMS method was developed for the determination of marine-sourced fatty acids in ice cores, demonstrating its utility in paleoclimate research. nih.govcam.ac.uk

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. In the context of this compound analysis, derivatization plays a crucial role in enhancing detection by GC-MS and in elucidating the precise structure of the molecule.

Pentafluorobenzyl Bromide Derivatization for GC-MS

Pentafluorobenzyl (PFB) bromide is a derivatizing agent that converts carboxylic acids into their PFB esters. nih.gov This derivatization is particularly advantageous for GC-MS analysis using negative chemical ionization (NCI). nih.gov PFB esters exhibit excellent electron-capturing properties, leading to a significant enhancement in sensitivity compared to the analysis of FAMEs by electron ionization (EI). nih.govuniversiteitleiden.nl This increased sensitivity allows for the quantification of fatty acids at very low concentrations in biological materials. nih.gov

The method involves reacting the fatty acid with PFB bromide to form the PFB ester, which is then extracted and analyzed by GC-MS. nih.gov This approach has been shown to provide baseline separation for many saturated and unsaturated fatty acids, as well as for most positional isomers. nih.gov While traditionally used with chemical ionization (CI), recent studies have also demonstrated the effectiveness of using PFB derivatization with an electron ionization (EI) source, expanding its applicability. rsc.org

Dimethyl Disulfide Derivatization for Double Bond Positional Isomer Identification

Determining the exact location of the double bond in unsaturated fatty acids is a significant analytical challenge. Dimethyl disulfide (DMDS) derivatization is a widely used technique specifically for this purpose in conjunction with GC-MS. nsf.govbiorxiv.org The reaction of an unsaturated fatty acid with DMDS, typically catalyzed by iodine, results in the formation of a DMDS adduct across the double bond. nsf.gov

When the DMDS adduct is analyzed by GC-MS with electron ionization, it undergoes characteristic fragmentation at the original site of the double bond. nsf.govnih.gov The resulting mass spectrum shows diagnostic ions that allow for the unambiguous identification of the double bond's position. nsf.gov This method is particularly effective for monounsaturated fatty acids and has been adapted for polyunsaturated fatty acids by modifying reaction conditions to favor the formation of mono-adducts. nsf.gov

Table 2: Diagnostic Ions for Double Bond Position Determination using DMDS Derivatization This table is a generalized representation and specific m/z values would depend on the full structure of the fatty acid.

Original Double Bond Position Key Mass Spectral Fragments

Methyl Esterification Procedures

Methyl esterification is the most common derivatization technique for the analysis of fatty acids by GC. oup.comsemanticscholar.org The process, also known as transesterification when applied to complex lipids, converts fatty acids into their corresponding fatty acid methyl esters (FAMEs). semanticscholar.org This conversion increases the volatility and reduces the polarity of the fatty acids, making them suitable for GC analysis. nih.govsigmaaldrich.com

Several reagents and catalysts can be used for methyl esterification, which can be broadly categorized as acidic or alkaline. semanticscholar.org

Acid-catalyzed methods , using reagents like methanolic HCl, sulfuric acid in methanol (B129727), or boron trifluoride (BF3) in methanol, can esterify free fatty acids and transesterify complex lipids like triglycerides simultaneously. semanticscholar.orginternationaloliveoil.orgnih.gov

Alkaline-catalyzed methods , such as those using methanolic potassium hydroxide (B78521) (KOH) or sodium methoxide, are also widely employed. labrulez.comcnr.itnih.gov

The choice of method can depend on the sample matrix and the types of lipids present. For example, a rapid method using methanolic KOH is suitable for preparing FAMEs from oils. labrulez.comcnr.it The resulting FAMEs, including the methyl ester of this compound, can then be readily analyzed by GC-MS or GC-FID. customs.go.jp

Internal Standardization and Quantitative Lipidomics Approaches (e.g., use of Heptadecanoic Acid (C17:0) as internal standard)

Accurate quantification of specific fatty acids such as this compound within complex biological mixtures is a significant analytical challenge. Quantitative lipidomics approaches are essential for overcoming this, with internal standardization being a cornerstone of the methodology. An internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added in a known quantity to both samples and calibration standards at the beginning of the analytical process. nih.govahajournals.org This allows for the correction of analyte loss during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification. nih.govlipidmaps.org

For the analysis of fatty acids, odd-chain fatty acids are frequently chosen as internal standards because they are generally not found in significant amounts in most natural plant and animal samples. chromforum.org Heptadecanoic acid (C17:0), a saturated 17-carbon fatty acid, is widely employed as an internal standard for the quantification of long-chain fatty acids, including unsaturated C17 variants like this compound. nih.govatamanchemicals.comcaymanchem.commsu.edu Its utility stems from its structural similarity to other long-chain fatty acids and its low natural abundance in many biological systems, such as ruminant fats and milk, where it exists only as a minor component. atamanchemicals.comresearchgate.net

In a typical gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) workflow, a known amount of heptadecanoic acid is added to the biological sample before lipid extraction. quora.comresearchgate.net During analysis, the signal response of the target analyte (this compound) is measured relative to the signal response of the internal standard (heptadecanoic acid). This ratio is then used to determine the concentration of the analyte by comparing it to a calibration curve generated with standards containing both the analyte and the internal standard. ahajournals.org

For enhanced accuracy, especially in mass spectrometry-based lipidomics, stable isotope-labeled internal standards are preferred. nih.govlipidmaps.org Heptadecanoic acid-d3, a deuterated version of C17:0, is an example of such a standard. caymanchem.comshimadzu.com These isotopically labeled standards have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and ionization, which leads to more precise and reliable quantification. lipidmaps.org This stable isotope dilution method is considered a gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects during analysis. lipidmaps.org

Internal Standard TypeExampleRationale for UseAnalytical Technique(s)References
Odd-Chain Fatty Acid Heptadecanoic Acid (C17:0)Not naturally abundant in most samples; structurally similar to other long-chain fatty acids.GC-FID, GC-MS, LC-MS nih.gov, atamanchemicals.com, chromforum.org, msu.edu
Stable Isotope-Labeled Fatty Acid Heptadecanoic Acid-d3Nearly identical chemical and physical properties to the analyte, providing high accuracy and precision by compensating for matrix effects and sample loss.GC-MS, LC-MS caymanchem.com, nih.gov, lipidmaps.org, shimadzu.com

Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices (e.g., microbial cultures, plant tissues, animal tissues, cell pellets)

The successful detection and quantification of this compound are critically dependent on the initial sample preparation and lipid extraction protocols. The chosen method must be optimized for the specific biological matrix to ensure efficient recovery of the target analyte while minimizing degradation and contamination. In all cases, the addition of an internal standard like heptadecanoic acid at the earliest stage is crucial for accurate quantification. quora.comresearchgate.net

Microbial Cultures (Bacteria and Yeast): For bacterial cultures, cells are typically harvested from the growth medium by centrifugation. nih.gov The resulting cell pellet is washed to remove residual medium components. mdpi.com Lipid extraction and derivatization (e.g., methylation to form fatty acid methyl esters or FAMEs) can be performed using either acid- or base-catalyzed methods. nih.gov An acid-catalyzed protocol, often using methanolic HCl, facilitates the extraction and methylation of all fatty acids (both free and bound). nih.govwisc.edu A base-catalyzed method, using a reagent like sodium methoxide, primarily captures bound fatty acids, such as those in phospholipids (B1166683). nih.gov For oleaginous yeasts like Yarrowia lipolytica, a common protocol involves harvesting cells, washing them with ultrapure water, and then freeze-drying the pellets before proceeding to lipid extraction. mdpi.com

Plant Tissues: Extracting lipids from plant tissues requires breaking through the rigid cell wall. This is often achieved by homogenizing the tissue in a solvent mixture, typically chloroform (B151607) and methanol. quora.comoup.com To prevent enzymatic degradation of lipids by lipases, which can be activated upon tissue disruption, a preliminary step of immersing the tissue in boiling isopropanol (B130326) is highly recommended. msu.edu The choice of solvent system is critical; for instance, chloroform is more effective at extracting a broad range of fatty acids, including those from internal lipid pools, whereas a hexanes:diethyl ether mixture is preferable for selectively extracting extracellular surface lipids with less contamination from internal sources. nih.gov On-surface saponification followed by high-resolution mass spectrometry represents a novel approach for analyzing cuticular lipids directly from the plant surface. acs.org

Animal Tissues: The Folch and Bligh & Dyer methods are classic protocols widely adapted for lipid extraction from animal tissues. nih.govbohrium.com These methods typically involve homogenizing the tissue sample in a chloroform/methanol mixture to create a single-phase system that disrupts cell membranes and solubilizes lipids. bohrium.comsnmjournals.org Following homogenization, water or a salt solution is added to induce phase separation. The lipids, including this compound, partition into the lower chloroform layer, which is then collected. nih.govsnmjournals.org The solvent is evaporated under a stream of nitrogen to prevent oxidation, and the dried lipid extract is then ready for derivatization and analysis. researchgate.net

Cell Pellets: For cell pellets obtained from cell culture, lipids are extracted after cell lysis. Pellets are first washed to remove culture media. nih.gov Extraction can be performed using various solvent systems. A common approach involves resuspending the cell pellet and adding a mixture of methanol and chloroform (or dichloromethane) to lyse the cells and extract the lipids. nih.govresearchgate.net Ultrasonication or freeze-thaw cycles can be employed to ensure complete cell disruption. shimadzu.com The extraction process creates a biphasic solution, with the lipids contained in the lower organic layer, which is carefully collected for subsequent analysis. nih.gov

Biological MatrixKey Preparation StepsCommon Extraction SolventsConsiderationsReferences
Microbial Cultures Harvest cells via centrifugation; wash pellet; freeze-dry (for yeast).Methanolic HCl (total FAs); Sodium Methoxide (bound FAs); n-hexane.Acid vs. base catalysis determines the fatty acid pool analyzed. nih.gov, wisc.edu, mdpi.com
Plant Tissues Homogenize tissue; inactivate lipases with boiling isopropanol.Chloroform/Methanol; Hexane/Diethyl Ether.Solvent choice impacts selectivity (surface vs. internal lipids). oup.com, quora.com, nih.gov, msu.edu
Animal Tissues Homogenize tissue; use Folch or Bligh & Dyer method.Chloroform/Methanol.Ensure complete homogenization for efficient extraction from the tissue matrix. nih.gov, snmjournals.org, bohrium.com
Cell Pellets Harvest cells via centrifugation; wash pellet; lyse cells (e.g., sonication).Chloroform/Methanol; Methanol/Dichloromethane.Ensure complete cell lysis for release of intracellular lipids. nih.gov, shimadzu.com, researchgate.net

Enzymatic Transformations and Biochemical Reactivity of 8e Heptadecenoic Acid and Its Isomers

Stereospecificity in Fatty Acid Dehydrogenation Reactions

Dehydrogenation is a key step in fatty acid metabolism, often catalyzed by acyl-CoA dehydrogenases. These enzymes typically introduce a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA molecule. This reaction is FAD-dependent and results in a trans-2-enoyl-CoA product. utah.edu The process is highly specific regarding the position of the new double bond and its stereochemistry.

While direct studies on the stereospecificity of dehydrogenases acting on 8E-heptadecenoic acid are not extensively detailed in the available literature, the general mechanism of fatty acid dehydrogenation is well-established. utah.edu Fatty acid desaturases, another class of dehydrogenating enzymes, are responsible for introducing double bonds at specific positions along the fatty acid chain. gsartor.org These enzymes exhibit strict stereospecificity, typically producing cis (Z) double bonds. gsartor.org The metabolism of heptadecenoic acid in certain yeasts has been shown to generate odd-chain monomers through the beta-oxidation pathway, which involves a series of dehydrogenation steps. researchgate.net

The specificity of these enzymes is critical. For instance, different acyl-CoA dehydrogenases act on fatty acids of varying chain lengths:

Long-chain acyl-CoA dehydrogenase (LCAD): Acts on chains longer than 12 carbons. utah.edu

Medium-chain acyl-CoA dehydrogenase (MCAD): Acts on chains between 6 and 12 carbons. utah.edu

Short-chain acyl-CoA dehydrogenase (SCAD): Acts on chains between 4 and 6 carbons. utah.edu

Given its 17-carbon chain, the initial dehydrogenation of heptadecenoic acid would be handled by LCAD.

Isomerization and Reduction Processes (e.g., cis-trans isomerization, reductase-dependent pathways)

The metabolism of unsaturated fatty acids often requires additional enzymes to handle the pre-existing double bonds, especially when they are in the cis configuration or at an odd-numbered carbon.

cis-trans Isomerization: While this compound already possesses a trans double bond, its cis isomer, (Z)-8-heptadecenoic acid (civetic acid), would require isomerization to enter the standard beta-oxidation pathway. nih.gov In general, the degradation of fatty acids with double bonds at odd-numbered positions, like oleic acid (a C18 fatty acid with a cis double bond at C9), utilizes a Δ3,Δ2-enoyl-CoA isomerase. researchgate.net Thiyl radicals can also catalyze cis-trans isomerization, converting the thermodynamically less stable cis isomer to the more stable trans form. nih.gov

Reductase-Dependent Pathways: The degradation of polyunsaturated fatty acids or those with double bonds at even-numbered positions often requires a 2,4-dienoyl-CoA reductase. nih.govfrontiersin.org This enzyme, which is dependent on NADPH, reduces a trans-2, trans-4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA. nih.gov Subsequent isomerization then allows the fatty acid to re-enter the beta-oxidation spiral. nih.gov Studies on the degradation of trans-10-heptadecenoic acid indicate that it is metabolized via a reductase-isomerase pathway. nih.gov This suggests that isomers of heptadecenoic acid with different double bond positions rely on these specialized enzymes for their breakdown.

The table below summarizes the key enzymes involved in the isomerization and reduction of unsaturated fatty acids, which would be relevant for various isomers of heptadecenoic acid.

EnzymeFunctionSubstrate Example (General)Pathway Involvement
Δ3,Δ2-Enoyl-CoA IsomeraseIsomerizes a cis- or trans-Δ3 double bond to a trans-Δ2 double bond. researchgate.netcis-Δ3-Enoyl-CoABeta-oxidation of unsaturated fats
2,4-Dienoyl-CoA ReductaseReduces a trans-2, trans-4-dienoyl-CoA intermediate to trans-3-enoyl-CoA using NADPH. nih.govfrontiersin.orgtrans-2, trans-4-Dienoyl-CoABeta-oxidation of polyunsaturated fats
Thiyl RadicalCatalyzes cis-trans isomerization of double bonds. nih.govcis-Unsaturated Fatty AcidNon-enzymatic isomerization

Oxidative Modifications and Alpha-Oxidation Products

Fatty acids can undergo oxidative modifications through various pathways. Besides beta-oxidation, alpha- and omega-oxidation are alternative routes.

Alpha-Oxidation: This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org It is particularly important for the degradation of branched-chain fatty acids like phytanic acid, but it can also occur with straight-chain fatty acids. wikipedia.orgmdpi.com The process for straight-chain fatty acids involves hydroxylation at the C2 position by a fatty acid 2-hydroxylase (FA2H), followed by cleavage by 2-hydroxyacyl-CoA lyase (HACL1) to yield an aldehyde that is one carbon shorter and formyl-CoA. wikipedia.orgmdpi.com The aldehyde is then oxidized to a carboxylic acid. wikipedia.org For an 18-carbon fatty acid like oleic acid, alpha-oxidation can yield 8(Z)-heptadecenal and subsequently 8(Z)-heptadecenoic acid. semanticscholar.org This indicates that alpha-oxidation of stearic acid (18:0) could be a source of endogenous heptadecanoic acid (17:0). mdpi.com

Other Oxidative Modifications: Peroxygenases can catalyze the hydroxylation of fatty acids. wiley.com Lipid peroxidation, a free-radical-driven process, can also modify unsaturated fatty acids, leading to the formation of hydroperoxides and various aldehyde products. pnas.orgfrontiersin.org The specific products formed depend on the position of the double bonds in the fatty acid. frontiersin.org

The table below outlines the products of alpha-oxidation starting from an 18-carbon fatty acid.

Starting SubstrateKey Enzyme(s)Intermediate Product(s)Final Product(s) (after one cycle)
Stearic Acid (18:0)Fatty Acid 2-Hydroxylase, 2-Hydroxyacyl-CoA Lyase2-Hydroxystearic acid, HeptadecanalHeptadecanoic Acid (17:0) mdpi.com
Oleic Acid (18:1)Fatty Acid 2-Hydroxylase, 2-Hydroxyacyl-CoA Lyase2-Hydroxyoleic acid, 8(Z)-Heptadecenal8(Z)-Heptadecenoic Acid semanticscholar.org

Integration into Complex Lipid Structures

Fatty acids rarely exist in their free form within cells; they are typically incorporated into more complex lipid molecules where they serve structural and signaling roles. nih.govwikipedia.org this compound, after being activated to its CoA ester (heptadecenoyl-CoA), can be integrated into various lipid classes.

The primary destinations for fatty acyl-CoAs are the synthesis of triglycerides for energy storage and phospholipids (B1166683) for building cell membranes. wikipedia.orgwikipedia.org This process occurs mainly in the endoplasmic reticulum. mdpi.com Key enzymes in this pathway include:

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first step, attaching a fatty acyl-CoA to glycerol-3-phosphate. mdpi.com

Lysophosphatidic acid acyltransferase (LPAAT): Adds a second fatty acyl-CoA. mdpi.com

Phosphatidic acid phosphatase (PAP): Removes the phosphate (B84403) group to yield diacylglycerol (DAG). mdpi.com

Diacylglycerol acyltransferase (DGAT): Adds the final fatty acyl-CoA to form a triacylglycerol (TAG). mdpi.com

Alternatively, DAG can be used to synthesize phospholipids like phosphatidylcholine and phosphatidylethanolamine. Heptadecanoic acid and its unsaturated forms have been identified in various lipid fractions in biological samples, including plasma phospholipids, triglycerides, and cholesteryl esters. fishersci.camdpi.com The presence of odd-chain fatty acids like heptadecenoic acid in phospholipids can influence the properties of cell membranes. mdpi.com In some bacteria, exogenous fatty acids can be incorporated and elongated before being integrated into membrane phospholipids. wiley.com

Genetic and Molecular Regulation of Heptadecenoic Acid Synthesis and Metabolism Focusing on 8e Isomer Where Relevant

Gene Regulation of Fatty Acid Synthase Complexes

The synthesis of the fatty acid carbon backbone is carried out by Fatty Acid Synthase (FAS) complexes, the expression of which is under strict genetic control. In bacteria, fatty acid synthesis is primarily regulated at the transcriptional level to manage the high energetic cost of producing these molecules. nih.gov

In Gram-negative bacteria such as Escherichia coli, the FadR protein is a key dual-function transcriptional regulator. asm.orgresearchgate.net In the absence of fatty acids, FadR represses the genes involved in fatty acid degradation (fad genes) while simultaneously activating the expression of genes for unsaturated fatty acid biosynthesis, such as fabA and fabB. asm.orgresearchgate.net It also activates the fabHDG operon, indicating a global role in regulating both the degradation and synthesis of fatty acids. asm.org Another regulator in E. coli, FabR, specifically represses the fabA and fabB genes, which are crucial for forming unsaturated fatty acids. nih.govembopress.org

In Gram-positive bacteria like Bacillus subtilis, the regulatory landscape is different. The FapR protein acts as a global repressor for many genes involved in fatty acid and phospholipid biosynthesis. researchgate.netembopress.org The activity of FapR is modulated by the intracellular concentration of malonyl-CoA, an essential precursor for fatty acid synthesis. embopress.org When malonyl-CoA levels are high, it binds to FapR, causing it to detach from DNA and thus derepressing the transcription of fatty acid synthesis genes. embopress.org

In eukaryotes like the yeast Saccharomyces cerevisiae, the FAS1 and FAS2 genes, which encode the multifunctional FAS I complex, are constitutively activated by general transcription factors. yeastgenome.org They are also further activated by the inositol/choline-responsive transcription factor heteroduplex, Ino2p-Ino4p. yeastgenome.org In mammals, the expression of the FAS gene (FASN) is transcriptionally regulated by factors such as Upstream Stimulatory Factors (USF1 and USF2) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in response to nutritional signals like feeding and insulin (B600854). wikipedia.orgnih.gov

Table 1: Key Transcriptional Regulators of Fatty Acid Synthase Genes

RegulatorOrganism/GroupFunctionTarget Genes/OperonsEffector Molecule
FadR Escherichia coli (Gram-negative)Activator of synthesis, Repressor of degradationfabA, fabB, fabHDG operon, fad genesLong-chain acyl-CoA
FabR Escherichia coli (Gram-negative)Repressor of unsaturated fatty acid synthesisfabA, fabBUnknown
FapR Bacillus subtilis (Gram-positive)Repressor of synthesisfap regulonMalonyl-CoA
FasR Mycobacterium sp.Activator of synthesisfas-acpS operonLong-chain acyl-CoAs
SREBP-1c MammalsActivator of lipogenesisFASN, ACC, SCDInsulin, Glucose
Ino2p-Ino4p Saccharomyces cerevisiaeActivator of synthesisFAS1, FAS2Inositol/Choline

Transcriptional Control Mechanisms (e.g., DesK/DesR two-component system in B. subtilis)

Beyond the regulation of the core FAS machinery, specific transcriptional systems control the modification of fatty acids, such as the introduction of double bonds. A well-studied example is the DesK/DesR two-component system in Bacillus subtilis, which governs the synthesis of unsaturated fatty acids in response to environmental cues. researchgate.netnih.gov

This system is activated by a decrease in membrane fluidity, which can be caused by a drop in temperature. researchgate.netnih.gov DesK is a transmembrane histidine kinase that senses the physical state of the cell membrane. researchgate.netnih.gov When the membrane becomes more rigid, DesK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, DesR. researchgate.netnih.gov

Phosphorylated DesR becomes an active transcription factor. It binds to the promoter of the des gene and activates its transcription. researchgate.net The des gene encodes a Δ5 acyl-lipid desaturase, an enzyme that introduces a double bond at the fifth carbon position of existing saturated fatty acyl chains within membrane phospholipids (B1166683). nih.govnih.gov The resulting unsaturated fatty acids increase membrane fluidity, counteracting the initial stimulus. These newly synthesized unsaturated fatty acids also act as negative feedback signals, inhibiting the DesK/DesR system and thus creating a homeostatic loop that maintains optimal membrane fluidity. nih.govnih.gov

Table 2: Components of the DesK/DesR Regulatory System in B. subtilis

ComponentTypeFunctionActivation Signal
DesK Transmembrane Histidine KinaseSenses membrane fluidity; Phosphorylates DesRDecreased membrane fluidity (e.g., low temperature)
DesR Response RegulatorTranscriptional activator of the des genePhosphorylation by DesK-P
Δ5-Desaturase (des gene product)EnzymeIntroduces double bonds into fatty acyl chainsIncreased transcription due to activated DesR

Metabolic Engineering Strategies for Enhanced Production in Host Microorganisms (e.g., Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica has emerged as a promising microbial chassis for the production of valuable lipids, including odd-chain fatty acids (OCFAs) like heptadecenoic acid, due to its ability to accumulate high levels of lipids and the availability of advanced genetic engineering tools. nih.govfrontiersin.orgnih.gov The synthesis of OCFAs begins with propionyl-CoA as a primer instead of acetyl-CoA. acs.org

Several metabolic engineering strategies have been employed to enhance OCFA production in Y. lipolytica:

Increasing Precursor Supply: The primary strategy is to boost the intracellular pool of propionyl-CoA. This is often achieved by supplementing the culture medium with propionate (B1217596). nih.gov To enhance the conversion of propionate to propionyl-CoA, genes encoding propionyl-CoA synthetase can be introduced and overexpressed. nih.gov

Blocking Competing Pathways: Propionyl-CoA can be consumed by competing metabolic pathways, such as the methylcitrate cycle. In Y. lipolytica, the deletion of the PHD1 gene, which encodes 2-methylcitrate dehydratase, has been shown to prevent propionyl-CoA degradation and significantly increase the proportion of OCFAs in the total lipid content. nih.govmdpi.com

Enhancing the Lipid Synthesis Pathway: To further drive the flux towards lipid accumulation, key genes in the fatty acid and triacylglycerol (TAG) synthesis pathways are often overexpressed. This includes overexpressing genes for glycerol-3-phosphate dehydrogenase (GPD1) and diacylglycerol acyltransferase (DGA2). fao.org Concurrently, pathways that break down lipids, such as β-oxidation and TAG remobilization, can be blocked by deleting genes like MFE1 (multifunctional enzyme of β-oxidation) and TGL4 (TAG lipase). fao.org

De Novo Production: Strategies are also being developed for the de novo synthesis of OCFAs from common carbon sources like glucose, eliminating the need for propionate supplementation. One approach involves overexpressing the aspartate/α-ketobutyrate pathway to increase the endogenous synthesis of propionyl-CoA. nih.gov

A study focused on optimizing the production of cis-9-heptadecenoic acid (C17:1) in an engineered Y. lipolytica strain utilized a combination of these strategies. mdpi.com By optimizing the culture medium composition, researchers achieved a production of 0.82 g/L of cis-9-heptadecenoic acid in a bioreactor setting. mdpi.com

Table 3: Metabolic Engineering Targets in Yarrowia lipolytica for Enhanced Odd-Chain Fatty Acid Production

Engineering StrategyTarget Gene(s) / PathwayRationaleOutcome
Increase Precursor Supply Propionyl-CoA Synthetase (e.g., SeprpE from S. enterica)Enhance conversion of exogenous propionate to propionyl-CoA.Increased availability of the OCFA primer.
Block Competing Pathways PHD1 (2-methylcitrate dehydratase)Prevent degradation of propionyl-CoA via the methylcitrate cycle.Redirects propionyl-CoA to fatty acid synthesis, increasing OCFA fraction. nih.gov
Enhance Lipid Accumulation GPD1 (Glycerol-3-phosphate dehydrogenase), DGA2 (Diacylglycerol acyltransferase)Pull carbon flux towards triacylglycerol (TAG) synthesis.Increased total lipid and OCFA titers. fao.org
Block Lipid Degradation MFE1 (β-oxidation multifunctional enzyme), TGL4 (TAG lipase)Prevent the breakdown of synthesized fatty acids and TAGs.Increased net accumulation of lipids. fao.org
Enable De Novo Synthesis Aspartate/α-ketobutyrate pathwayIncrease endogenous production of propionyl-CoA from glucose.OCFA production without propionate feeding. nih.gov

Comparative Analysis of 8e Heptadecenoic Acid with Other Fatty Acids

Positional and Geometric Isomers of Heptadecenoic Acid (e.g., cis-8, cis-9, cis-10, cis-11)

Heptadecenoic acid (C17:1) exists in various isomeric forms, which are defined by the position and geometry of the single double bond in their 17-carbon chain. 8E-heptadecenoic acid is distinguished by a trans (E) double bond between the 8th and 9th carbon atoms. This is in contrast to its cis (Z) geometric isomer and other positional isomers.

The geometry of the double bond significantly influences the molecule's shape. The trans configuration of this compound results in a more linear, straight-chain-like structure, similar to saturated fatty acids. wikipedia.org In contrast, cis isomers, such as cis-8-heptadecenoic acid, have a characteristic bend or "kink" in their structure. wikipedia.orgnih.gov This structural difference affects their physical properties; for instance, trans fatty acids tend to have higher melting points and can pack together more tightly than their cis counterparts. longdom.org

Positional isomers of heptadecenoic acid, such as cis-9-heptadecenoic acid and cis-10-heptadecenoic acid, have the double bond located at different positions along the carbon chain. nih.govnih.gov These variations in double bond position can influence their metabolic pathways and incorporation into cellular lipids. For example, the position of the double bond affects the activity of enzymes involved in fatty acid metabolism, such as desaturases and elongases.

While unsaturated derivatives of heptadecanoic acid are relatively rare in nature, specific isomers have been identified in various sources. wikipedia.org For instance, cis-9-heptadecenoic acid is the predominant isomer found in the milk and intramuscular fat of ruminants like cattle, sheep, and goats. nih.govresearchgate.net Conversely, cis-10-heptadecenoic acid is found in trace amounts in the seed oil of the Portia tree (Thespesia populnea). wikipedia.orgatamankimya.com The presence of cis-8-heptadecenoic acid has also been noted in ruminant fats, though typically as a minor component. researchgate.net

Structural Comparison of Heptadecenoic Acid Isomers

Fatty AcidSystematic NameDouble Bond PositionGeometryMolecular Formula
This compound(E)-heptadec-8-enoic acidC8-C9TransC17H32O2
cis-8-Heptadecenoic acid(Z)-heptadec-8-enoic acidC8-C9CisC17H32O2
cis-9-Heptadecenoic acid(Z)-heptadec-9-enoic acidC9-C10CisC17H32O2
cis-10-Heptadecenoic acid(Z)-heptadec-10-enoic acidC10-C11CisC17H32O2
cis-11-Heptadecenoic acid(Z)-heptadec-11-enoic acidC11-C12CisC17H32O2

Distinction from Saturated Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid C17:0)

Heptadecanoic acid, also known as margaric acid (C17:0), is the saturated counterpart to heptadecenoic acid. atamanchemicals.com The primary distinction lies in the absence of a double bond in heptadecanoic acid's aliphatic chain, which is fully saturated with hydrogen atoms. nih.govatamanchemicals.com This saturation gives it a straight, flexible structure, allowing for tight packing and a higher melting point compared to its unsaturated counterparts.

The presence of a double bond in this compound makes it susceptible to oxidation, a reaction that is less likely to occur in the saturated heptadecanoic acid. From a biological standpoint, these two fatty acids have different origins and roles. Heptadecanoic acid is primarily found in the fat and milk of ruminants and is often used as a biomarker for dairy fat consumption in human nutritional studies. atamankimya.comatamanchemicals.comnih.govcaymanchem.com It is considered an odd-chain saturated fatty acid, which is less common than even-chained fatty acids like palmitic and stearic acid. wikipedia.org

In contrast, heptadecenoic acids are monounsaturated and their presence and function can be isomer-specific. While both are odd-chain fatty acids, their metabolic fates can differ. For instance, studies have explored the potential health associations of heptadecanoic acid, with some research suggesting an inverse relationship between its levels and the risk of type 2 diabetes and cardiovascular disease. nih.govmdpi.com The biological activities of this compound are less well-documented, but like other unsaturated fatty acids, it is expected to influence the fluidity of cell membranes.

Comparison of this compound and Heptadecanoic Acid

FeatureThis compoundHeptadecanoic Acid (C17:0)
Chemical FormulaC17H32O2C17H34O2
SaturationMonounsaturatedSaturated
Double BondOne (trans at C8-C9)None
StructureRelatively straightStraight and flexible
Melting PointLower than C17:0Higher than C17:1 isomers
Primary Natural SourcesReported in Monascus purpureus nih.govRuminant fat and milk atamanchemicals.comcaymanchem.com
Key Biological NoteInfluences membrane fluidityBiomarker for dairy intake atamankimya.comcaymanchem.com

Comparative Roles in Cellular Lipid Profiles Across Species (e.g., plants, microorganisms, animal models)

The distribution and role of this compound and its related fatty acids vary significantly across different biological systems. Their presence in the cellular lipidome is often in trace amounts, yet they can be indicative of specific metabolic pathways.

Microorganisms: this compound has been identified in the fungus Monascus purpureus, which is used in the production of red fermented rice. nih.gov In a study on Sichuan-style sausage fermented with Wickerhamomyces anomalus, 9E-heptadecenoic acid was found to increase, suggesting a role in the fermentation process and nutritional value. nih.gov The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce cis-9-heptadecenoic acid, highlighting the potential for microbial synthesis of specific odd-chain unsaturated fatty acids. mdpi.commdpi.com Some bacteria, like certain strains of Staphylococcus aureus, have lipid profiles rich in branched-chain fatty acids, including anteiso-heptadecanoic acid (anteiso-C17:0). researchgate.net

Plants: In the plant kingdom, heptadecenoic acid isomers are generally found in low concentrations. The seed oil of the Portia tree (Thespesia populnea) contains minor amounts of cis-10-heptadecenoic acid and has also been shown to contain 8-heptadecenoic and 9-heptadecenoic acids. wikipedia.orgatamankimya.comresearcher.life Heptadecanoic acid (C17:0) is used as an internal standard for the quantification of fatty acids in plant tissues. oup.com The presence of these odd-chain fatty acids in some plants suggests the existence of specific biosynthetic or metabolic pathways, such as α-oxidation. researcher.life

Animal Models: In animals, particularly ruminants, the cellular lipid profile is influenced by microbial activity in the rumen. This leads to the presence of various fatty acid isomers in their milk and tissues. Cis-9-heptadecenoic acid is the most abundant C17:1 isomer in ruminant fat. nih.govresearchgate.netmedchemexpress.comcaymanchem.com Heptadecanoic acid (C17:0) is also a well-established component of ruminant fat and is absorbed by humans through the consumption of dairy products and meat. atamanchemicals.comnih.gov In animal models, the incorporation of different fatty acid isomers into glycerophospholipids can vary. For instance, studies have shown that cis and trans isomers can be esterified at different positions within the phospholipid structure, potentially impacting membrane properties and cell signaling. biorxiv.org

Occurrence of Heptadecenoic Acid Isomers and Heptadecanoic Acid in Various Species

CompoundSpecies/SourceReference
This compoundMonascus purpureus nih.gov
9E-Heptadecenoic acidWickerhamomyces anomalus-fermented sausage nih.gov
cis-8-Heptadecenoic acidRuminant fat (minor component) researchgate.net
cis-9-Heptadecenoic acidRuminant milk and fat (major C17:1 isomer), Yarrowia lipolytica (engineered) nih.govmdpi.commedchemexpress.com
cis-10-Heptadecenoic acidThespesia populnea seed oil wikipedia.orgatamankimya.comresearcher.life
Heptadecanoic Acid (C17:0)Ruminant milk and fat, some plants, certain bacteria (Escherichia coli, Daphnia magna metabolite) nih.govatamankimya.comatamanchemicals.com

Applications in Biotechnology and Research Beyond Basic Characterization

Precursor in the Biosynthesis of Value-Added Chemical Compounds (e.g., 11,12-Epoxy-10-hydroxy-8-heptadecenoic acid)

8E-heptadecenoic acid functions as a foundational molecule in the enzymatic synthesis of more complex, value-added chemicals. A notable example is its role in the biosynthesis of 11,12-Epoxy-10-hydroxy-8-heptadecenoic acid. Research has demonstrated that particulate fractions from fetal calf aorta can produce two stereoisomers of 11,12-epoxy-10-hydroxy-8-heptadecenoic acid (also abbreviated as 11,12e-10h-17:1). nih.gov This conversion proceeds from a precursor, 8,11,14-eicosatrienoic acid, via a 12-hydroperoxy-8,10-heptadecadienoic acid intermediate, which is then transformed into the final epoxyhydroxy compound. nih.gov

The enzymatic processes responsible for such transformations, namely epoxidation and hydroxylation, are critical in producing bioactive lipids. Enzymes such as cytochrome P450 monooxygenases, lipoxygenases, and peroxygenases are known to catalyze these reactions on fatty acid chains. cirad.frresearchgate.net Fungal unspecific peroxygenases (UPOs), for instance, have shown high selectivity in the epoxidation of various unsaturated fatty acids, representing an environmentally milder alternative to chemical synthesis methods. csic.es These biocatalytic systems can convert unsaturated fatty acids into epoxides and subsequently into other derivatives, including hydroxylated forms. mdpi.comnih.gov The transformation of fatty acid epoxides can also be catalyzed by lipoxygenase (LOX) enzymes, which can lead to the formation of hydroxy-endoperoxides, demonstrating the complex interplay between different enzyme families in lipid metabolism. researchgate.net

Development of Microbial Cell Factories for Sustainable Production

The growing demand for sustainable chemical production has spurred the development of microbial cell factories engineered to synthesize specific fatty acids. csic.es Oleaginous microorganisms, particularly yeasts, are favorable for oil production and accumulation, and the non-conventional yeast Yarrowia lipolytica has emerged as a prominent platform for producing value-added compounds like odd-chain fatty acids (OCFAs). mdpi.comnih.gov The occurrence of OCFAs in nature is relatively scarce, making microbial production an attractive alternative for applications as precursors for biocides, plasticizers, and other industrial chemicals. mdpi.com

Metabolic engineering strategies are employed to enhance the efficiency of these microbial factories. These can include introducing enzymes from other organisms and optimizing metabolic pathways to increase yields beyond the natural capacities of the microorganisms. csic.es Researchers have successfully engineered Y. lipolytica for the enhanced production of OCFAs. For example, studies have focused on optimizing the production of cis-9-heptadecenoic acid (an isomer of this compound) by manipulating culture conditions, including the mix of carbon sources like sucrose (B13894), glycerol, sodium acetate (B1210297), and sodium propionate (B1217596). mdpi.com In another study, supplementing the growth medium of a genetically modified Y. lipolytica strain with heptadecenoic acid (C17:1) enabled growth, demonstrating the yeast's ability to utilize this specific fatty acid.

The goal of this research is to create economically viable and efficient bioprocesses that can serve as a key resource in the field of systems metabolic engineering, contributing to the sustainable production of eco-friendly chemicals. csic.es

Utilization in Analytical Chemistry as a Reference or Marker in Research Studies

In analytical chemistry, odd-chain fatty acids, including heptadecenoic acid, serve as important reference standards and biomarkers, particularly in dietary and metabolic research. The saturated counterpart, heptadecanoic acid (C17:0), is a well-established biomarker for assessing the intake of full-fat dairy products in humans, as it originates from bacterial fermentation in the rumen of cows. np-mrd.org While circulating levels of OCFAs can be influenced by other factors like dietary fiber and fish consumption, they remain a key tool in nutritional studies. sigmaaldrich.com

Heptadecanoic acid is frequently used as an internal standard in the quantitative analysis of fatty acids from biological samples. For instance, glyceryl triheptadecanoate, a triglyceride of C17:0, has been used as an internal standard for quantifying cellular lipid content in yeast.

The application of C17 fatty acids as biomarkers extends to animal model research. In one study, the fatty acid profiles of two dolphin populations were compared to investigate factors related to metabolic syndrome. The group with lower insulin (B600854) levels had a significantly higher percentage of serum heptadecanoic acid (C17:0). mdpi.com This finding led to a 24-week feeding study where the diet of six dolphins was modified to increase their C17:0 intake, demonstrating its utility as a measurable marker for dietary intervention studies.

Table 1: Daily Fatty Acid Intake in a Dolphin Feeding Study

The following table, adapted from a study on metabolic syndrome in dolphins, shows the change in daily intake of specific fatty acids before and after a dietary modification aimed at increasing C17:0 levels. mdpi.com

Fatty AcidOriginal Diet (mg/day)Modified Diet (mg/day)Fold Increase
Heptadecanoic acid (C17:0)4001,7004.25x
Arachidonic acid (C20:4n6)2,0005,0002.5x
Behenic acid (C22:0)No significant changeNo significant change-

Q & A

Q. What experimental designs are optimal for studying this compound’s interaction with PPAR-γ receptors?

  • Methodology : Employ a dual-luciferase reporter assay in HEK293 cells transfected with PPAR-γ plasmids. Include positive controls (e.g., rosiglitazone) and competitive antagonists (e.g., GW9662). Normalize data to Renilla luciferase and validate via electrophoretic mobility shift assay (EMSA) to confirm direct binding .

Q. How do isotopic labeling techniques improve understanding of this compound’s metabolic fate?

  • Methodology : Administer ¹³C-labeled this compound to rodent models and track incorporation into phospholipids via tandem mass spectrometry imaging (MSI). Use kinetic modeling (e.g., SAAM II software) to calculate turnover rates in hepatic vs. adipose tissues .

Q. What statistical approaches address clustered data in longitudinal studies of this compound’s effects?

  • Methodology : Apply mixed-effects models with random intercepts for individual participants to account for repeated measurements. Use generalized estimating equations (GEE) for non-normal distributions. Report intraclass correlation coefficients (ICC) to quantify clustering effects .

Q. How can in silico modeling predict this compound’s membrane fluidity modulation?

  • Methodology : Perform molecular dynamics simulations (e.g., GROMACS) with lipid bilayers containing varying ratios of this compound. Calculate order parameters (Sₚₗ) for acyl chains and validate via fluorescence anisotropy using DPH probes in synthetic liposomes .

Methodological Considerations

  • Data Validation : Always include technical replicates (n≥3) and negative controls (e.g., solvent-only) in assays to distinguish artifact signals .
  • Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. Sensitivity analyses (e.g., leave-one-out) identify outlier studies skewing results .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research, including randomization and blinding protocols .

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